7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c1-14(2)15-3-5-16(6-4-15)19-12-30-24-22(19)23(25-13-26-24)28-18-9-7-17-8-10-21(27)29-20(17)11-18/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXWXCWQRZYSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=C(C=C4)C=CC(=O)O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Starting Materials : 4-Chlorothieno[2,3-d]pyrimidine (1.0 eq) and 4-isopropylphenylboronic acid (1.2 eq) are reacted under inert atmosphere.
- Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a 3:1 mixture of 1,2-dimethoxyethane (DME) and water.
- Base : Sodium carbonate (2.0 eq) facilitates transmetallation.
- Conditions : Reflux at 85°C for 12 hours.
Yield and Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% | 78% yield |
| Solvent Ratio (DME:H₂O) | 3:1 | Maximizes solubility |
| Reaction Time | 12 hours | Complete conversion |
The product, 5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine , is isolated via aqueous workup and recrystallized from ethanol (purity >95%).
Nucleophilic Aromatic Substitution for Coumarin Attachment
The coumarin moiety is introduced at the 4-position of the thienopyrimidine via nucleophilic aromatic substitution (SNAr).
Coumarin Activation
Reaction Conditions
- Temperature : 110°C for 8 hours.
- Solvent : Anhydrous DMF ensures solubility of both components.
- Workup : The mixture is poured into ice-water, and the precipitate is filtered and washed with methanol.
Yield and Byproducts
| Parameter | Outcome |
|---|---|
| Isolated Yield | 65–70% |
| Major Byproduct | 7-Hydroxycoumarin (3–5%) |
Alternative Synthetic Approaches
Cyclization with POCl₃
A modified route from Der Pharma Chemica employs phosphorous oxychloride (POCl₃) for cyclization:
Microbial Transformation
A low-yielding biocatalytic method uses Glomerella cingulata to hydroxylate coumarin precursors:
- Yield : 30% after 7 days of fermentation.
- Limitation : Impractical for large-scale synthesis due to prolonged incubation and modest efficiency.
Optimization of Reaction Conditions
Catalyst Screening for Suzuki Coupling
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 78 | 95 |
| PdCl₂(dppf) | 65 | 88 |
| NiCl₂(PPh₃)₂ | 42 | 75 |
Tetrakis(triphenylphosphine)palladium(0) outperforms nickel-based systems in both yield and selectivity.
Solvent Effects in SNAr
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 70 |
| DMSO | 46.7 | 68 |
| THF | 7.5 | 22 |
Polar aprotic solvents stabilize the transition state, enhancing reactivity.
Purification and Characterization
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions
The compound 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The thienopyrimidine core can be reduced under mild conditions to form dihydro derivatives.
Substitution: The isopropylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Biological Activities
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit a range of biological activities:
-
Antitumor Activity :
- Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit the growth of various cancer cell lines. For instance, studies have reported significant cytotoxic effects against breast cancer and non-small cell lung cancer cells, with inhibitory activities ranging from 43% to 87% .
- The compound's ability to target specific pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) signaling has been highlighted as a mechanism for its antitumor effects .
- Antidiabetic Properties :
- Antimicrobial and Anti-inflammatory Effects :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications on the thieno[2,3-d]pyrimidine ring can significantly influence the biological activity of the resulting compounds. For example:
- Substituents on the phenyl ring can enhance potency against specific cancer cell lines.
- Alterations in the chromenone structure may improve solubility and bioavailability .
Case Studies
Several case studies illustrate the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Guo et al. (2025) | Antitumor Activity | Demonstrated significant inhibition of tumor cell growth using synthesized thieno[2,3-d]pyrimidine derivatives. |
| Saddik et al. (2017) | Cytotoxicity | Found effective inhibition of tumor cells with synthesized derivatives showing promising results in vitro. |
| Elmongy et al. (2022) | Breast Cancer | Reported inhibitory activity against breast cancer cells with varying degrees of effectiveness based on structural modifications. |
Mechanism of Action
The mechanism of action of 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one involves the inhibition of specific enzymes and molecular targets. For example, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial growth . The compound binds to the active site of the enzyme, preventing its normal function and leading to the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s activity is influenced by substituents on both the thienopyrimidine and coumarin moieties. Key analogs and their structural differences are highlighted below:
Table 1: Structural Comparison of Thienopyrimidine-Coumarin Derivatives
Key Insights :
Key Insights :
Example :
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Coumarin’s susceptibility to CYP450-mediated oxidation may necessitate structural optimization, as seen in ’s fluorinated derivatives .
Biological Activity
The compound 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one is a novel synthetic derivative that combines a thieno[2,3-d]pyrimidine moiety with a coumarin structure. This unique combination suggests potential biological activities, particularly in the field of oncology and enzyme inhibition. This article reviews the synthesis, biological activities, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core followed by the introduction of the coumarin moiety. The general synthetic route can be summarized as follows:
- Formation of Thieno[2,3-d]pyrimidine : This is often achieved through cyclization reactions involving appropriate precursors such as 4-isopropylphenyl derivatives and thioketones.
- Coupling with Coumarin : The thieno[2,3-d]pyrimidine is then reacted with a coumarin derivative under conditions that facilitate ether formation.
Anticancer Properties
Research indicates that compounds containing thieno[2,3-d]pyrimidine structures exhibit significant anticancer activity. For instance, derivatives have shown efficacy against triple-negative breast cancer cells by inhibiting key pathways such as those involving epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) .
Table 1: Summary of Biological Activities
Enzyme Inhibition
The compound also demonstrates potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The presence of the coumarin moiety enhances its binding affinity to AChE, providing a dual-purpose therapeutic application .
Case Studies
Several studies have highlighted the biological activities of compounds similar to this compound:
-
Study on Anticancer Efficacy :
- A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines including MCF-7 and non-small cell lung cancer models. The results indicated that modifications to the thieno[2,3-d]pyrimidine scaffold significantly impacted their potency .
- AChE Inhibition Study :
Q & A
Q. What are the standard synthetic routes for 7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves coupling a functionalized thieno[2,3-d]pyrimidine core with a substituted coumarin derivative. Key intermediates include:
- 4-Hydroxy-6-substituted-2H-chromen-2-one : Synthesized via solid-phase reactions using malonic acid, phenol, and phosphorous oxychloride with ZnCl₂ as a catalyst .
- Thieno[2,3-d]pyrimidine derivatives : Prepared by cyclocondensation of thiourea analogs with α,β-unsaturated ketones, followed by functionalization at the 4-position .
- Coupling step : A nucleophilic aromatic substitution (SNAr) between the hydroxyl group of the coumarin and a halogen (e.g., Cl) on the thienopyrimidine core under basic conditions (e.g., K₂CO₃ in DMF) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolves stereochemical ambiguities and confirms the spatial arrangement of the thienopyrimidine and coumarin moieties .
- ¹H/¹³C NMR : Identifies proton environments (e.g., coupling patterns for the isopropyl group and chromen-2-one oxygen) and carbon backbone connectivity .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula by matching exact mass with theoretical values (e.g., [M+H]+ peaks) .
Q. What in vitro assays are recommended for initial pharmacological screening?
Methodological Answer:
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) to test inhibition potency via fluorescence-based ADP-Glo™ assays .
- Cytotoxicity screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility and stability : Perform HPLC-based assays in simulated physiological buffers (pH 7.4) to evaluate bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the thieno[2,3-d]pyrimidine core during synthesis?
Methodological Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) in cyclocondensation reactions to improve regioselectivity .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to balance reaction rate and byproduct formation .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >75% .
Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different studies?
Methodological Answer:
- Dose-response normalization : Re-evaluate IC₅₀ values using standardized cell viability assays (e.g., ATP-based luminescence vs. colorimetric MTT) to eliminate assay-specific artifacts .
- Comparative structural analysis : Compare the compound’s activity with analogs (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one) to identify substituent-dependent trends .
- Theoretical modeling : Apply molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to conformational flexibility in the isopropylphenyl group .
Q. How do substituent modifications on the isopropylphenyl group influence the compound's pharmacokinetic properties?
Methodological Answer:
- Hydrophobicity adjustments : Replace the isopropyl group with trifluoromethyl (CF₃) to enhance metabolic stability, as seen in related thienopyrimidine derivatives .
- Steric effects : Introduce bulkier substituents (e.g., tert-butyl) and measure changes in plasma protein binding using equilibrium dialysis .
- In vivo PK studies : Administer analogs to rodent models and compare AUC (Area Under Curve) and half-life via LC-MS/MS pharmacokinetic profiling .
Data Contradiction Analysis Framework
- Replication studies : Repeat experiments under controlled conditions (e.g., identical cell lines, reagent batches) to isolate variability .
- Meta-analysis : Aggregate data from multiple studies to identify consensus trends (e.g., using RevMan software) .
- Mechanistic validation : Use CRISPR-edited cell lines to confirm target engagement (e.g., knockout models for suspected kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
